Tabernoschizine

Description

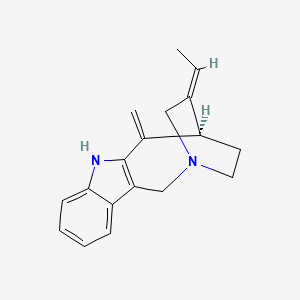

(-)-Tabernoschizine (CAS: 2122-36-3), also known as Apparicine, is an indole alkaloid with the molecular formula C₁₈H₂₀N₂ and a molecular weight of 264.365 g/mol . It is sourced from plants such as Aspidosperma dasycarpon and species within the Apocynaceae family . The compound exists as a white crystalline powder and is utilized as a pharmaceutical intermediate .

Properties

Molecular Formula |

C18H20N2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(13R,14Z)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3+/t14-/m0/s1 |

InChI Key |

LCVACABZTLIWCE-MIJQFGFMSA-N |

Isomeric SMILES |

C/C=C/1\CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 |

Synonyms |

apparicine pericalline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Related Alkaloids

The following table summarizes key structural and functional differences between (-)-Tabernoschizine and related alkaloids, based on evidence from pharmacological studies and natural product databases:

Structural and Functional Divergence

- Tabernoschizine vs. Tabersonine: While both are indole alkaloids, Tabersonine (C₂₁H₂₄N₂O₂) contains additional oxygen atoms, correlating with its antihypertensive effects . In contrast, this compound’s nitrogen-rich structure (C₁₈H₂₀N₂) may enhance its interaction with viral proteins .

- Antimicrobial Spectrum: this compound exhibits activity against both bacteria (Salmonella) and viruses (poliovirus), whereas Tabernaemontanine is primarily cytotoxic and antibacterial .

- CNS vs. Peripheral Targets: Tabernanthine’s affinity for benzodiazepine receptors distinguishes it from this compound, which lacks reported CNS activity .

Industrial and Clinical Relevance

- Pharmaceutical Intermediates: this compound is commercially available as a high-purity (≥99%) intermediate, priced at 6,600 CNY/kg .

- Therapeutic Potential: this compound’s dual analgesic-antiviral profile positions it as a candidate for polymicrobial infections, while Tabernamine’s antitumor properties highlight its niche in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.